Regioisomeric Identity and Synthetic Reactivity
3-(Thiophen-3-yl)prop-2-en-1-amine bears the thiophene ring attached at the 3‑position, in contrast to the more extensively studied 2‑thienyl isomer 3‑(thiophen‑2‑yl)prop‑2‑en‑1‑amine (CAS 83665‑85‑4). The 3‑thienyl attachment results in a distinct SMILES string (NCC=Cc1ccsc1) and a different computed electronic environment compared to the 2‑thienyl isomer (NCC=Cc1cccs1). In the IMDAV reaction with maleic anhydride, both 3‑(thien‑2‑yl)‑ and 3‑(thien‑3‑yl)allylamines were explicitly investigated as substrates, with the 3‑thienyl isomer providing access to the same thieno[2,3‑f]isoindole core but potentially through a different transition‑state geometry due to altered vinylarene electron density [1][2]. The X‑ray crystallographic analysis of the IMDAV reaction confirmed that the cycloaddition proceeds through an exo‑transition state, giving exclusive formation of a single diastereomer for thienylallylamine substrates [1].
| Evidence Dimension | Thiophene ring substitution position and SMILES identity |
|---|---|
| Target Compound Data | 3-(Thiophen-3-yl)prop-2-en-1-amine; SMILES: NCC=Cc1ccsc1; CAS 83681-27-0 |
| Comparator Or Baseline | 3-(Thiophen-2-yl)prop-2-en-1-amine; SMILES: NCC=Cc1cccs1; CAS 83665-85-4 |
| Quantified Difference | Distinct connectivity: thiophene C3 vs. C2 attachment. Both isomers are competent IMDAV substrates, but the 3‑thienyl isomer originates from thiophene‑3‑carbaldehyde precursor and yields products with potentially different regiochemical outcomes in subsequent functionalization. |
| Conditions | IMDAV reaction conditions: maleic anhydride, toluene, 110 °C, or room temperature in diethyl ether; X‑ray crystallography for diastereomer confirmation [1]. |
Why This Matters
For research groups building focused compound libraries via IMDAV chemistry, the choice of 3‑thienyl vs. 2‑thienyl allylamine determines the electronic character and further derivatization potential of the resulting thieno[2,3‑f]isoindole products; procurement must specify the exact regioisomer to ensure experimental reproducibility.
- [1] Zubkov FI, Zaytsev VP, Nadirova MA, et al. Application of the Intramolecular Diels–Alder Vinylarene (IMDAV) Approach for the Synthesis of Thieno[2,3‑f]isoindoles. Synthesis. 2020;52(15):2196-2223. doi:10.1055/s-0039-1690833. View Source
- [2] ChemSpace. 3-(Thiophen-3-yl)prop-2-en-1-amine (CAS 83681-27-0) and 3-(thiophen-2-yl)prop-2-en-1-amine (CAS 83665-85-4). Compare SMILES and catalog data. https://chem-space.com/ View Source
